4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol
Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is a chemical compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, and a phenol group
Mechanism of Action
Target of Action
A structurally similar compound, haloxyfop-p-methyl, is known to inhibit acetyl-coa carboxylase , an enzyme involved in fatty acid biosynthesis.
Mode of Action
It can be inferred from the structurally similar compound, haloxyfop-p-methyl, that it may act as a proherbicide, becoming pharmacologically active after undergoing biochemical activation .
Biochemical Pathways
Based on the action of the similar compound, haloxyfop-p-methyl, it can be inferred that it may interfere with fatty acid biosynthesis .
Pharmacokinetics
A related compound, haloxyfop-p-methyl, is known to be a proherbicide that becomes active after biochemical activation . This suggests that 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol may also undergo metabolic transformations to exert its effects.
Result of Action
Based on the action of the similar compound, haloxyfop-p-methyl, it can be inferred that it may inhibit the growth of certain organisms by interfering with fatty acid biosynthesis .
Biochemical Analysis
Biochemical Properties
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition suggests that this compound could be a valuable tool in studying bacterial metabolism and developing antibacterial agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, the compound has been shown to attenuate the production of Sfp-PPTase-dependent metabolites, thereby thwarting bacterial growth . Additionally, it has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) without causing rapid cytotoxic responses in human cells . These findings indicate that this compound can influence cell function by disrupting essential metabolic pathways in bacteria while exhibiting minimal toxicity to human cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with bacterial PPTase. The compound inhibits the enzyme by binding to its active site, thereby preventing the post-translational modification of carrier proteins essential for bacterial secondary metabolism . This inhibition leads to a decrease in the production of metabolites required for bacterial growth and virulence. The selective inhibition of bacterial PPTase by this compound highlights its potential as a targeted antibacterial agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. It has been found that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound can maintain its inhibitory effects on bacterial PPTase, leading to sustained attenuation of bacterial growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of bacterial growth, with higher doses leading to more pronounced effects . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of this compound is required to achieve significant antibacterial activity .
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to bacterial secondary metabolism. The compound interacts with bacterial PPTase, inhibiting the enzyme’s activity and disrupting the production of essential metabolites . This inhibition affects metabolic flux and metabolite levels, leading to a decrease in bacterial growth and virulence. The selective targeting of bacterial metabolic pathways by this compound underscores its potential as a novel antibacterial agent.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its localization and accumulation. The compound is transported into bacterial cells via specific transporters and binding proteins, allowing it to reach its target enzyme, PPTase . Once inside the cell, this compound accumulates in the cytoplasm, where it exerts its inhibitory effects on bacterial metabolism. The efficient transport and distribution of the compound within bacterial cells contribute to its potent antibacterial activity.
Subcellular Localization
The subcellular localization of this compound has been investigated to determine its effects on cellular activity and function. The compound is primarily localized in the cytoplasm of bacterial cells, where it interacts with PPTase and inhibits its activity . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its target enzyme. The precise subcellular localization of this compound enhances its ability to disrupt bacterial metabolism and growth.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with phenol
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO/c13-10-5-8(12(14,15)16)6-17-11(10)7-1-3-9(18)4-2-7/h1-6,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDVTBZQPRZRHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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